

Spectroscopic Analysis of Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-hydroxy-3-iodobenzoate*

Cat. No.: *B083030*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of **Ethyl 4-hydroxy-3-iodobenzoate** (CAS No: 15126-07-5), a key intermediate in organic synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also includes comprehensive, generalized experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in the field.

Introduction

Ethyl 4-hydroxy-3-iodobenzoate is a substituted aromatic compound with significant utility in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, featuring an ethyl ester, a hydroxyl group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Compound Information:

Property	Value
Chemical Name	Ethyl 4-hydroxy-3-iodobenzoate
CAS Number	15126-07-5 [1] [2] [3]
Molecular Formula	C ₉ H ₉ IO ₃ [2] [3]
Molecular Weight	292.07 g/mol [2]
SMILES	CCOC(=O)c1ccc(O)c(I)c1 [2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Ethyl 4-hydroxy-3-iodobenzoate**. These predictions are derived from the analysis of substituent effects on aromatic systems and spectral data of similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons. The electron-donating hydroxyl group and the electron-withdrawing iodo and ethyl carboxylate groups will influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H ortho to -COOEt
~7.8	dd	1H	Ar-H ortho to -I and meta to -COOEt
~7.0	d	1H	Ar-H ortho to -OH and meta to -COOEt
~5.5	s (broad)	1H	-OH
4.38	q	2H	-OCH ₂ CH ₃
1.40	t	3H	-OCH ₂ CH ₃

Predictions are based on general chemical shift values for substituted aromatic compounds.[\[4\]](#)
[\[5\]](#)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the expected electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165	C=O
~158	C-OH
~140	C-I
~132	Ar-CH
~125	Ar-CH
~115	Ar-CH
~110	Ar-C-COOEt
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Predictions are based on typical chemical shift ranges for substituted benzene derivatives.[\[4\]](#)

Predicted IR Spectral Data

The predicted infrared absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300	Broad	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic) ^{[6][7]}
2980-2850	Medium	C-H stretch (aliphatic)
1720-1700	Strong	C=O stretch (ester)
1600-1585	Medium-Strong	C=C stretch (aromatic ring) ^[6] ^[7]
1500-1400	Medium-Strong	C=C stretch (aromatic ring) ^[6] ^[7]
1300-1200	Strong	C-O stretch (ester)
900-675	Strong	C-H bend (aromatic "oop") ^[7]

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for ethyl esters and iodinated aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment
292	[M] ⁺ (Molecular ion)
247	[M - OCH ₂ CH ₃] ⁺
219	[M - COOEt] ⁺
165	[M - I] ⁺
127	[I] ⁺

Fragmentation patterns are predicted based on established principles of mass spectrometry.^[8]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of **Ethyl 4-hydroxy-3-iodobenzoate** for ^1H NMR (20-50 mg for ^{13}C NMR).[9]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[9]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[9]
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9]
- Instrument Setup:
 - The NMR spectrometer is typically a 400 or 500 MHz instrument.
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

- Acquire the ^{13}C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

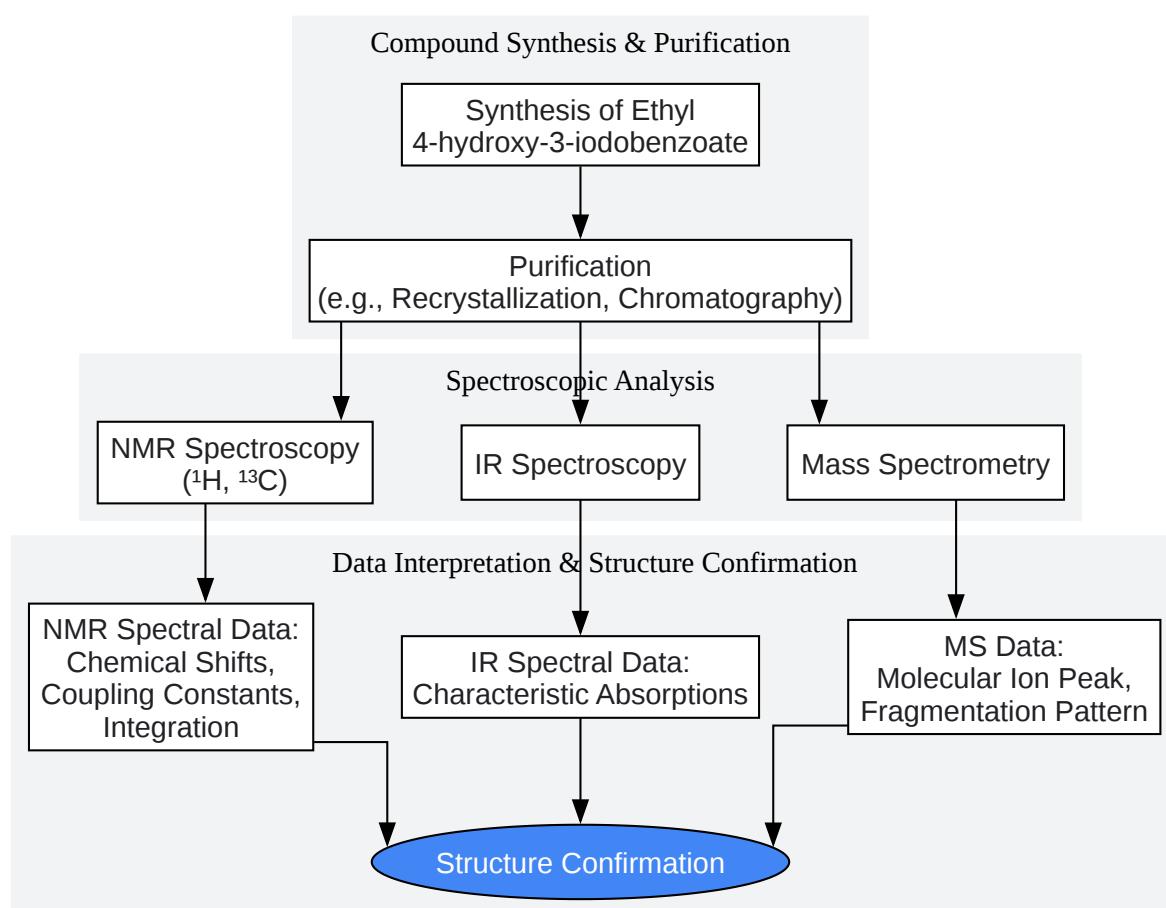
- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
- Background Spectrum:
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Analysis:
 - Place a small amount of the solid **Ethyl 4-hydroxy-3-iodobenzoate** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]
- Data Acquisition:

- Acquire the FTIR spectrum, typically in the range of 4000-400 cm^{-1} . The number of scans can be adjusted to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):


- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[\[11\]](#)
 - Further dilute this stock solution to a final concentration of about 10-100 $\mu\text{g/mL}$.[\[11\]](#)
 - If necessary, filter the solution to remove any particulate matter.[\[11\]](#)
- Sample Introduction:
 - The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[\text{M}]^+$).[\[12\]](#)
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[\[12\]](#)

- Detection:

- The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **Ethyl 4-hydroxy-3-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of **Ethyl 4-hydroxy-3-iodobenzoate**, along with detailed protocols for data acquisition. While experimental data is not readily available in the public domain, the predicted data and methodologies presented here offer a valuable resource for researchers working with this compound. The provided workflow illustrates the systematic approach required for the structural elucidation and characterization of synthetic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 15126-07-5|Ethyl 4-hydroxy-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. stenutz.eu [stenutz.eu]
- 3. appchemical.com [appchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EI-MS fragmentation pathways of 3-FMC and 4-FMC [zpxb.xml-journal.net]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083030#ethyl-4-hydroxy-3-iodobenzoate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com